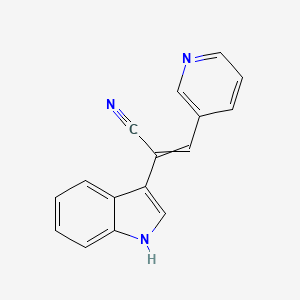
(2Z)-2-(1H-Indol-3-YL)-3-(pyridin-3-YL)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(1H-Indol-3-YL)-3-(pyridin-3-YL)prop-2-enenitrile is a synthetic organic compound that features both indole and pyridine moieties. These structural motifs are often found in bioactive molecules and pharmaceuticals, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-Indol-3-YL)-3-(pyridin-3-YL)prop-2-enenitrile typically involves the condensation of an indole derivative with a pyridine derivative under specific reaction conditions. One common method is the Knoevenagel condensation, where an indole-3-carbaldehyde reacts with a pyridine-3-acetonitrile in the presence of a base such as piperidine or pyrrolidine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1H-Indol-3-YL)-3-(pyridin-3-YL)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of indole-3-carboxylic acid and pyridine-3-carboxylic acid derivatives.
Reduction: Formation of (2Z)-2-(1H-Indol-3-YL)-3-(pyridin-3-YL)propane.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(1H-Indol-3-YL)-3-(pyridin-3-YL)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential bioactivity. Compounds containing indole and pyridine moieties are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be investigated as a lead compound for drug development. Its structural features make it a candidate for targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(1H-Indol-3-YL)-3-(pyridin-3-YL)prop-2-enenitrile would depend on its specific biological target. Generally, compounds with indole and pyridine structures can interact with various enzymes and receptors, modulating their activity. The indole moiety can bind to tryptophan-binding sites, while the pyridine ring can interact with nicotinic acetylcholine receptors.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1H-Indol-3-YL)-3-(pyridin-3-YL)prop-2-enenitrile: An isomer with a different configuration around the double bond.
Indole-3-carbaldehyde: A precursor in the synthesis of the target compound.
Pyridine-3-acetonitrile: Another precursor used in the synthesis.
Uniqueness
(2Z)-2-(1H-Indol-3-YL)-3-(pyridin-3-YL)prop-2-enenitrile is unique due to its specific configuration and the presence of both indole and pyridine moieties. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-3-pyridin-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c17-9-13(8-12-4-3-7-18-10-12)15-11-19-16-6-2-1-5-14(15)16/h1-8,10-11,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYYQRZCCKBFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=CC3=CN=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5](/img/structure/B12429844.png)
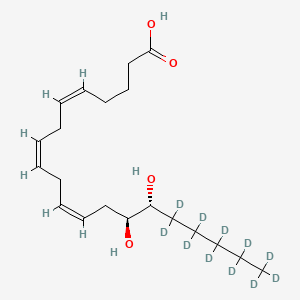
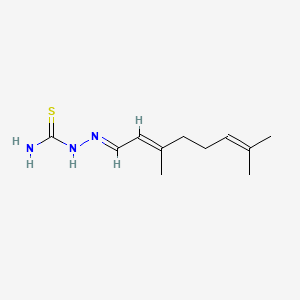
![4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B12429854.png)
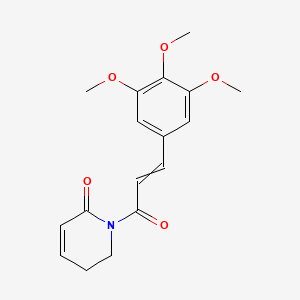
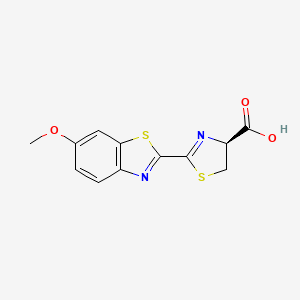

![4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B12429879.png)
![3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide](/img/structure/B12429882.png)
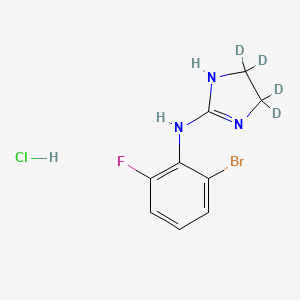
![2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B12429890.png)
![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide](/img/structure/B12429897.png)


